An In-depth Technical Guide to the Chemical Properties of N-(3-ethynylphenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a synthetic organic compound featuring both an acetamido and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The acetamido group is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The terminal alkyne (ethynyl group) is a versatile functional handle for various chemical transformations, most notably "click chemistry" reactions, which are widely used in drug discovery, bioconjugation, and materials science for the facile and efficient assembly of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of N-(3-ethynylphenyl)acetamide.
Chemical and Physical Properties
A summary of the key physicochemical properties of N-(3-ethynylphenyl)acetamide is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 70933-58-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 92-93 °C | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Data
The structural elucidation of N-(3-ethynylphenyl)acetamide is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.8 | m | Aromatic protons |
| ~7.2-7.4 | m | Aromatic protons |
| ~3.1 | s | Ethynyl proton (-C≡CH) |
| ~2.1 | s | Acetyl methyl protons (-COCH₃) |
| ~7.5-9.5 | br s | Amide proton (-NH) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Carbonyl carbon (C=O) |
| ~138-140 | Aromatic carbon attached to nitrogen |
| ~118-130 | Aromatic carbons |
| ~122-124 | Aromatic carbon attached to the ethynyl group |
| ~82-84 | Alkyne carbon (-C ≡CH) |
| ~77-79 | Alkyne carbon (-C≡C H) |
| ~24 | Acetyl methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of N-(3-ethynylphenyl)acetamide would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H stretching (amide) |
| ~3250 | Sharp, Medium | ≡C-H stretching (alkyne) |
| ~2100 | Sharp, Weak | C≡C stretching (alkyne) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1550 | Medium | N-H bending (amide II band) |
Mass Spectrometry (MS)
In mass spectrometry, N-(3-ethynylphenyl)acetamide is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 159.07 | [M]⁺ (Molecular ion) |
| 117.06 | [M - C₂H₂O]⁺ (Loss of ketene) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-(3-ethynylphenyl)acetamide was not found in the searched literature, a general and plausible method can be derived from standard procedures for the acylation of anilines.
Synthesis of N-(3-ethynylphenyl)acetamide
Reaction Scheme:
Materials:
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3-Ethynylaniline
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Acetic anhydride or Acetyl chloride
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Pyridine or Triethylamine
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and Hexane for elution
Procedure:
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In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Add a base like pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.
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Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure N-(3-ethynylphenyl)acetamide.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific biological data for N-(3-ethynylphenyl)acetamide in the public domain. However, the acetamide functional group is a well-established pharmacophore present in a wide array of biologically active molecules. Acetamide derivatives have been reported to exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2]
The ethynyl group allows for the facile conjugation of this molecule to other entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up the possibility of using N-(3-ethynylphenyl)acetamide as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger scaffolds to probe biological targets or to develop novel drug candidates.
Given the absence of specific studies on N-(3-ethynylphenyl)acetamide, no signaling pathways have been directly implicated. However, the potential for its derivatives to interact with various biological targets suggests that future research may uncover its role in cellular signaling. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Conclusion
N-(3-ethynylphenyl)acetamide is a versatile chemical entity with potential applications in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, along with straightforward synthetic accessibility, make it an attractive building block for further molecular exploration. While specific biological data for this compound is currently limited, the known activities of related acetamide derivatives and the synthetic utility of the ethynyl group provide a strong rationale for its inclusion in future research endeavors, particularly in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers embarking on studies involving N-(3-ethynylphenyl)acetamide.

